molecular formula C24H29N3O2S B11282451 N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)acetamide

N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)acetamide

Cat. No.: B11282451
M. Wt: 423.6 g/mol
InChI Key: NGNLXRWZCXDORQ-UHFFFAOYSA-N
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Description

2-({1-[(DIETHYLCARBAMOYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole core, a diethylcarbamoyl group, a sulfanyl linkage, and a phenylethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(DIETHYLCARBAMOYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Diethylcarbamoyl Group: The diethylcarbamoyl group can be introduced through the reaction of the indole derivative with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the indole derivative with a thiol compound under suitable conditions.

    Attachment of the Phenylethylacetamide Moiety: The final step involves the reaction of the intermediate compound with 2-phenylethylamine and acetic anhydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The diethylcarbamoyl group may enhance the compound’s ability to penetrate cell membranes, while the sulfanyl linkage could be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(METHYLCARBAMOYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE
  • **2-({1-[(DIETHYLCARBAMOYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-METHYLETHYL)ACETAMIDE

Uniqueness

The presence of the diethylcarbamoyl group and the phenylethylacetamide moiety makes 2-({1-[(DIETHYLCARBAMOYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE unique compared to other indole derivatives. These functional groups may confer specific biological activities and physicochemical properties that are distinct from similar compounds.

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]acetamide

InChI

InChI=1S/C24H29N3O2S/c1-3-26(4-2)24(29)17-27-16-22(20-12-8-9-13-21(20)27)30-18-23(28)25-15-14-19-10-6-5-7-11-19/h5-13,16H,3-4,14-15,17-18H2,1-2H3,(H,25,28)

InChI Key

NGNLXRWZCXDORQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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